molecular formula C10H10BrF3O2 B8404417 2-Bromo-5-trifluoromethyl-1-(methoxymethoxymethyl)benzene

2-Bromo-5-trifluoromethyl-1-(methoxymethoxymethyl)benzene

Cat. No. B8404417
M. Wt: 299.08 g/mol
InChI Key: YHOHYGRMAGLZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106031B2

Procedure details

This compound was made from 2-bromo-5-trifluoromethylbenzaldehyde in the same manner as compound 5b and used for the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[CH:4]=[O:5].BrC1C=CC(F)=CC=1[CH2:22][O:23][CH2:24]OC>>[Br:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][C:3]=1[CH2:4][O:5][CH2:22][O:23][CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)COCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for the next step without purification

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)COCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.